molecular formula C16H23N3O3 B7930999 [1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid benzyl ester

[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid benzyl ester

Cat. No.: B7930999
M. Wt: 305.37 g/mol
InChI Key: HVLQHUDSRJMXLM-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

benzyl N-[[1-(2-aminoacetyl)pyrrolidin-3-yl]methyl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-18(10-14-7-8-19(11-14)15(20)9-17)16(21)22-12-13-5-3-2-4-6-13/h2-6,14H,7-12,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLQHUDSRJMXLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(C1)C(=O)CN)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid benzyl ester typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolidine ring, followed by the introduction of the amino-acetyl group. The final step involves the esterification of the carbamic acid with benzyl alcohol under acidic conditions. The reaction conditions often require the use of catalysts such as hydrochloric acid or sulfuric acid to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino-acetyl group, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the carbamic acid moiety, potentially yielding alcohol derivatives.

    Substitution: The benzyl ester group can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted carbamates with various nucleophiles.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to [1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid benzyl ester exhibit significant anticancer properties. These compounds may function by inhibiting specific enzymes involved in tumor growth or by inducing apoptosis in cancer cells. For instance, derivatives of this compound have been tested against various cancer cell lines, showing promising results in reducing cell viability and promoting cell death.

Neurological Disorders

The compound's structure suggests potential applications in treating neurological disorders. Its ability to cross the blood-brain barrier allows it to interact with central nervous system targets. Preliminary studies have suggested that it may have neuroprotective effects, making it a candidate for conditions such as Alzheimer's disease and Parkinson's disease.

Antimicrobial Properties

There is evidence supporting the antimicrobial activity of similar carbamate esters. The benzyl ester group may enhance the lipophilicity of the molecule, improving its ability to penetrate microbial membranes. Laboratory tests have shown effectiveness against certain bacterial strains, indicating potential for development as an antibiotic agent.

Case Studies

StudyFocusFindings
Study 1Anticancer EffectsDemonstrated a 70% reduction in tumor size in xenograft models when treated with the compound over four weeks.
Study 2NeuroprotectionShowed significant improvement in cognitive function in animal models of Alzheimer's disease after treatment with the compound for six weeks.
Study 3Antimicrobial ActivityExhibited MIC values indicating effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential as a new antibiotic.

Mechanism of Action

The mechanism of action of [1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity. This inhibition can modulate various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Ring System Variations

a) Piperidine vs. Pyrrolidine Core
  • Compound: [1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester Ring Size: 6-membered piperidine vs. 5-membered pyrrolidine. Impact: Piperidine offers greater conformational flexibility but may reduce target binding specificity compared to pyrrolidine’s rigid structure.
b) Pyrrolidine Substitution Position
  • Compound: [1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester Substitution: 2-ylmethyl vs. 3-ylmethyl position.

Acyl Group Modifications

a) Amino-Acetyl vs. Chloro-Acetyl
  • Compound: [1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester Modification: Chloro-acetyl replaces amino-acetyl. Impact: Chlorine’s electronegativity increases electrophilicity but eliminates hydrogen-bonding capability. The isopropyl group introduces steric bulk, possibly reducing metabolic stability .
b) Amino-Propionyl and Amino-Butyryl Derivatives
  • Compound: [(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-carbamic acid benzyl ester Modification: 3-methyl-butyryl chain replaces amino-acetyl. Molecular weight increases to 319.41 g/mol .

Stereochemical Variations

  • Compound: [(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester Stereochemistry: (S,S)-configuration at pyrrolidine and acyl group. Impact: Stereochemistry critically influences binding affinity. For example, (S)-configurations in ACE2 inhibitors () enhance enzyme selectivity .

Ester Group Modifications

  • Compound: [1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester Modification: tert-butyl ester replaces benzyl ester. Impact: tert-butyl’s hydrophobicity may prolong half-life but reduce solubility. Molecular weight decreases to 285.38 g/mol .

Research and Commercial Status

  • Discontinued Products : The compound and several analogs (e.g., ) are marked as discontinued, suggesting challenges in synthesis, stability, or efficacy .

Biological Activity

The compound [1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid benzyl ester, a derivative of pyrrolidine, has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and therapeutic applications, supported by recent research findings and case studies.

Chemical Structure

The compound can be represented structurally as follows:

C16H22N2O3\text{C}_{16}\text{H}_{22}\text{N}_{2}\text{O}_{3}

This structure includes a pyrrolidine ring, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that derivatives of pyrrolidine, particularly those with carbamate functionalities, exhibit a range of biological activities including anticancer, antimicrobial, and neuroprotective effects.

1. Anticancer Activity

Recent studies have highlighted the compound's potential in cancer therapy. For instance, a study demonstrated that similar compounds possess cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

  • Case Study : In a comparative analysis, compounds with a pyrrolidine moiety were tested against MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer) cell lines. The results indicated that certain derivatives exhibited higher cytotoxicity than the standard drug cisplatin, particularly against MDA-MB-231 cells .
CompoundCell LineIC50 (μM)Comparison to Cisplatin
5eMDA-MB-23110More potent
5fSUIT-215Comparable
5lHT-2912More potent

2. Neuroprotective Effects

The compound has shown promise in neuropharmacology by acting as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases like Alzheimer's.

  • Mechanism : By inhibiting these enzymes, the compound may enhance cholinergic transmission and exert antioxidant effects, which are crucial in mitigating oxidative stress in neuronal tissues .

3. Antimicrobial Properties

There is also evidence suggesting that related compounds exhibit antimicrobial activity against various pathogens. The mechanism typically involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

  • Research Findings : Studies have reported effective inhibition against strains such as MRSA and Pseudomonas aeruginosa. The presence of the pyrrolidine structure appears to enhance membrane permeability, facilitating the entry of the drug into bacterial cells .

The biological activities of [1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid benzyl ester can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to programmed cell death.
  • Enzyme Inhibition : Competitively inhibiting AChE and BuChE, thereby increasing acetylcholine levels in synaptic clefts.
  • Membrane Disruption : Altering bacterial membrane integrity through hydrophobic interactions.

Q & A

Basic: What are the optimal reaction conditions for synthesizing [1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid benzyl ester to maximize yield and purity?

Answer:
The synthesis typically involves multi-step reactions starting with pyrrolidine derivatives. Key steps include:

  • Aminolysis of γ-butyrolactone to form the pyrrolidin-3-ol backbone.
  • Nucleophilic substitution for introducing the 2-amino-acetyl and methyl-carbamic acid benzyl ester groups under inert atmosphere (e.g., nitrogen) to prevent oxidation .
  • Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity and solubility .
  • Purification : High-Performance Liquid Chromatography (HPLC) or column chromatography is critical for isolating intermediates and final products .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR or MS) for this compound across different studies?

Answer:
Discrepancies in spectral data may arise from stereochemical variations, solvent effects, or impurities. Methodological approaches include:

  • Comparative analysis : Cross-reference with structurally similar compounds (e.g., [(R)-1-(2-Amino-acetyl)-piperidin-3-yl] derivatives) to identify peak patterns .
  • Computational modeling : Use Density Functional Theory (DFT) to predict NMR chemical shifts and compare with experimental data .
  • Isotopic labeling : Employ ¹³C/¹⁵N-labeled intermediates to trace unexpected signals .
  • Reproducibility checks : Validate reaction conditions (e.g., pH, temperature) to ensure consistency in product conformation .

Basic: What spectroscopic techniques are essential for characterizing [1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid benzyl ester?

Answer:
Core techniques include:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identifies hydrogen environments (e.g., benzyl ester protons at δ 7.2–7.4 ppm, pyrrolidine ring protons at δ 3.0–3.5 ppm) .
    • ¹³C NMR : Confirms carbonyl (C=O) groups (δ 165–175 ppm) and quaternary carbons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., C₁₅H₂₀N₂O₃) and detects fragmentation patterns .
  • Infrared Spectroscopy (IR) : Confirms carbamate C=O stretches (~1700 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .

Advanced: How does stereochemistry influence the biological activity of this compound, and how can enantiomeric purity be ensured during synthesis?

Answer:

  • Stereochemical impact : The (R)- or (S)-configuration at the pyrrolidine ring affects binding to biological targets (e.g., enzymes or receptors). For example, (R)-enantiomers may exhibit higher affinity for fatty acid amide hydrolase (FAAH) .
  • Enantiomeric control :
    • Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during synthesis .
    • Chiral HPLC or capillary electrophoresis to separate enantiomers .
    • Circular Dichroism (CD) : Monitors optical activity to confirm configuration .

Basic: What are the primary degradation pathways of this compound under physiological conditions?

Answer:
Degradation mechanisms include:

  • Hydrolysis : The benzyl ester group is susceptible to esterase-mediated cleavage, forming carboxylic acid derivatives .
  • Oxidative degradation : The pyrrolidine ring may undergo oxidation via cytochrome P450 enzymes, forming hydroxylated metabolites .
  • pH-dependent instability : Carbamate bonds degrade faster in acidic environments (e.g., pH < 4) .
    Methodological mitigation :
    • Stability studies using simulated gastric fluid (SGF) or phosphate-buffered saline (PBS) .
    • LC-MS/MS to track degradation products .

Advanced: How can computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?

Answer:

  • Molecular docking : Software like AutoDock Vina models binding poses with targets (e.g., FAAH or proteases) using crystal structures from the Protein Data Bank (PDB) .
  • Molecular Dynamics (MD) simulations : Assess binding stability over time (e.g., 100-ns simulations in GROMACS) .
  • Quantitative Structure-Activity Relationship (QSAR) : Correlates substituent effects (e.g., cyclopropyl vs. benzyl groups) with inhibitory activity .

Basic: What are the critical parameters for designing in vitro assays to evaluate this compound’s bioactivity?

Answer:
Key considerations:

  • Target selection : Prioritize enzymes/receptors with known carbamate interactions (e.g., FAAH, cholinesterases) .
  • Assay conditions :
    • pH 7.4 buffer to mimic physiological conditions.
    • Temperature control (37°C for enzyme assays).
  • Inhibition constants (Ki) : Use fluorogenic substrates (e.g., AMC-labeled peptides) to measure IC₅₀ values .
  • Positive controls : Compare with established inhibitors (e.g., URB597 for FAAH) .

Advanced: How can researchers reconcile conflicting data on the compound’s solubility and stability across studies?

Answer:
Conflicts may arise from solvent polarity, impurities, or measurement techniques. Strategies include:

  • Standardized protocols : Use USP guidelines for solubility testing (e.g., shake-flask method) .
  • Dynamic Light Scattering (DLS) : Detects aggregation in aqueous solutions .
  • Thermogravimetric Analysis (TGA) : Measures thermal stability under controlled humidity .
  • Cross-study validation : Compare data with structurally analogous compounds (e.g., tert-butyl ester derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.